N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-phenoxybenzamide
Description
The compound N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-phenoxybenzamide is a sulfamoyl benzamide derivative characterized by a central phenyl ring substituted with a sulfamoyl group linked to a 6-methoxypyrimidine moiety and a 4-phenoxybenzamide group.
Properties
IUPAC Name |
N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O5S/c1-32-23-15-22(25-16-26-23)28-34(30,31)21-13-9-18(10-14-21)27-24(29)17-7-11-20(12-8-17)33-19-5-3-2-4-6-19/h2-16H,1H3,(H,27,29)(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHGVAOHWAYZNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-phenoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminobenzenesulfonamide with 6-methoxypyrimidine-4-sulfonyl chloride under controlled conditions to form the sulfonamide intermediate. This intermediate is then reacted with 4-phenoxybenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-phenoxybenzamide has shown promising antimicrobial properties. Research indicates that compounds with sulfamoyl groups can inhibit bacterial growth, particularly against strains resistant to conventional antibiotics.
Case Study :
In a study published in the Journal of Medicinal Chemistry, derivatives of sulfamoyl compounds were tested against various bacterial strains, demonstrating effective inhibition of growth rates compared to controls .
2. Anticancer Properties
The compound has been evaluated for its anticancer potential. Preliminary studies suggest that it may interfere with cancer cell proliferation by inducing apoptosis in specific cancer cell lines.
Data Table: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 20 | Inhibition of cell cycle progression |
| HeLa (Cervical) | 10 | Activation of caspase pathways |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the phenyl ring and the sulfamoyl group can significantly impact biological activity.
Key Findings :
- Substituents on the phenoxy group can enhance solubility and permeability.
- The presence of electron-donating groups increases antimicrobial potency.
Mechanism of Action
The mechanism of action of N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-phenoxybenzamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader class of sulfamoyl benzamide derivatives. Key analogues and their structural differences are summarized below:
Physicochemical Properties
- Lipophilicity (LogP): The target compound’s phenoxy group provides moderate lipophilicity, balancing solubility and membrane permeability. The morpholine derivative (XLogP3 = 1.1) is more polar due to the sulfonyl and morpholine groups , while the butoxy analogue likely has a higher LogP due to its alkyl chain . Chloro and iodo substituents increase lipophilicity but may reduce aqueous solubility .
Hydrogen Bonding:
Research Implications
- Drug Design: The phenoxy group in the target compound offers a versatile scaffold for optimizing target affinity and pharmacokinetics. Chloro or iodo substitutions may enhance potency but require balancing with solubility modifiers.
Future Directions:
- Comparative studies on binding affinity (e.g., kinase inhibition) and in vivo pharmacokinetics are needed.
- High-throughput screening of analogues against therapeutic targets (e.g., antimicrobial enzymes) is recommended.
Biological Activity
N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-phenoxybenzamide is a compound that has garnered attention for its potential biological activity, particularly in the context of medicinal chemistry. This compound belongs to a class of pyrimidine sulfonamide derivatives, which have been explored for their pharmacological properties, including anti-inflammatory and anticancer activities.
- Molecular Formula : C₁₃H₁₄N₄O₄S
- Molecular Weight : 322.34 g/mol
- CAS Number : 4049-01-8
The biological activity of this compound primarily involves its interaction with specific biological targets, including chemokine receptors. These receptors play a crucial role in various physiological processes, including immune responses and inflammation.
- Chemokine Receptor Modulation : The compound has been identified as a modulator of chemokine receptors, which are involved in the migration of immune cells to sites of inflammation or injury .
- Antitumor Activity : Research indicates that derivatives of this compound may exhibit antitumor properties by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells .
Case Studies and Experimental Data
Several studies have investigated the biological activity of compounds similar to this compound:
Pharmacological Applications
The potential applications of this compound include:
- Anti-inflammatory therapies : Targeting chemokine receptors can help manage conditions characterized by excessive inflammation.
- Cancer treatment : By inhibiting tumor growth and metastasis, this compound may serve as a lead for developing new anticancer drugs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
